molecular formula C13H17NO B567912 3'H-Spiro[azepane-4,1'-isobenzofuran] CAS No. 1258430-91-9

3'H-Spiro[azepane-4,1'-isobenzofuran]

Cat. No. B567912
M. Wt: 203.285
InChI Key: DAFFTQRPZBSBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3’H-Spiro[azepane-4,1’-isobenzofuran]” is a chemical compound with the formula C13H17NO . It is used for research purposes . The compound is stored in a sealed, dry environment at 2-8°C .


Physical And Chemical Properties Analysis

The boiling point of “3’H-Spiro[azepane-4,1’-isobenzofuran]” is not available . More detailed physical and chemical properties of this compound are not available in the sources I found.

Safety And Hazards

Specific safety and hazard information for “3’H-Spiro[azepane-4,1’-isobenzofuran]” is not available .

properties

IUPAC Name

spiro[1H-2-benzofuran-3,4'-azepane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-5-12-11(4-1)10-15-13(12)6-3-8-14-9-7-13/h1-2,4-5,14H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFFTQRPZBSBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1)C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737179
Record name 3'H-Spiro[azepane-4,1'-[2]benzofuran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'H-Spiro[azepane-4,1'-isobenzofuran]

CAS RN

1258430-91-9
Record name 3'H-Spiro[azepane-4,1'-[2]benzofuran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (RS)-1-benzyl-3′H-spiro[azepane-4,1′-[2]benzofuran] (4.00 g, 13.6 mmol) in methanol (50 ml) in an autoclave was purged with argon. After addition of the palladium catalyst (10% Pd on activated charcoal, 1 g) the autoclave was pressurized with 5 bar of hydrogen gas. The mixture was stirred over night at room temperature. The catalyst was removed by filtration and the filtrate was concentrated in vacuo. The residue was partitioned between ethyl acetate and aqueous sodium hydroxide solution (pH 14). The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate and concentrated in vacuo to give the title compound as white solid (2.5 g, 90%).
Name
(RS)-1-benzyl-3′H-spiro[azepane-4,1′-[2]benzofuran]
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
90%

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